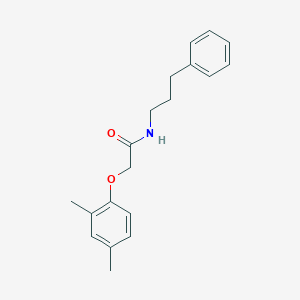methyl]-8-quinolinol](/img/structure/B4059954.png)
7-[[(4-methyl-2-pyridinyl)amino](4-propoxyphenyl)methyl]-8-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[[(4-methyl-2-pyridinyl)amino](4-propoxyphenyl)methyl]-8-quinolinol, also known as MPQP, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been shown to possess a range of biochemical and physiological effects.
科学的研究の応用
Antibacterial Activity
Quinolone derivatives, including structures similar to 7-[(4-methyl-2-pyridinyl)aminomethyl]-8-quinolinol, have been extensively studied for their antibacterial properties. These compounds inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication, showcasing potent antibacterial activity against both Gram-positive and Gram-negative organisms. The research highlights the significance of quinolinol derivatives in developing new antibacterial agents with unique potency and in vivo effectiveness, especially against drug-resistant strains (Hagen et al., 1990; Rosen et al., 1988).
Cancer Research
Another crucial application of quinolinol derivatives is in cancer research, where they are investigated for their ability to inhibit protein interactions that are vital for cancer cell survival and proliferation. For instance, a nanomolar inhibitor of the human murine double minute 2 (MDM2)-p53 interaction, featuring a quinolinol structure, has shown promise in activating p53 in cancer cells, a mechanism consistent with targeting the MDM2-p53 interaction. This suggests a potential role for quinolinol derivatives in developing novel cancer therapies (Lu et al., 2006).
Material Science
Quinolinol derivatives are also explored in material science for their potential use in the synthesis of organic compounds and polymers. Their unique chemical properties make them suitable candidates for developing new materials with specific functionalities, such as enhanced conductivity or photoreactivity. Research in this area focuses on the synthesis and application of these compounds in creating materials with desired properties for various industrial applications.
特性
IUPAC Name |
7-[[(4-methylpyridin-2-yl)amino]-(4-propoxyphenyl)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-3-15-30-20-9-6-19(7-10-20)23(28-22-16-17(2)12-14-26-22)21-11-8-18-5-4-13-27-24(18)25(21)29/h4-14,16,23,29H,3,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFITOYWQVZLRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=NC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[3-(4-ethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2-furoate](/img/structure/B4059874.png)
![3-{2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}-1,7-dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4059882.png)
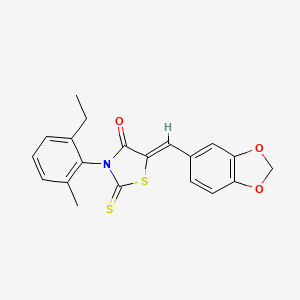
![3-chloro-4-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4059888.png)

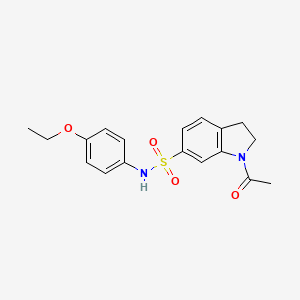
![ethyl 4-[(1-adamantylacetyl)amino]benzoate](/img/structure/B4059923.png)
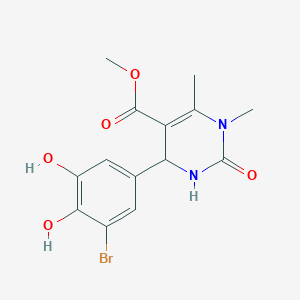
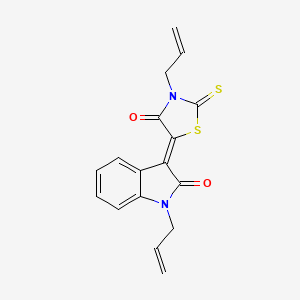


![(2R)-3-(benzyloxy)-2-[5-(2-furyl)-4-phenyl-1H-imidazol-1-yl]propan-1-ol](/img/structure/B4059973.png)
